3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine
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Overview
Description
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, acids, or other reactive groups.
Major Products Formed
Reduction: 3-(3-Methyl-4-amino-1H-pyrazol-1-yl)piperidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can modulate specific pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Similar structure but with a different substitution pattern on the piperidine ring.
3-(5-nitro-1H-pyrazol-1-yl)piperidine: Similar structure but with the nitro group in a different position on the pyrazole ring.
Uniqueness
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a pyrazole and a piperidine ring in the same molecule provides a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C9H14N4O2 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(3-methyl-4-nitropyrazol-1-yl)piperidine |
InChI |
InChI=1S/C9H14N4O2/c1-7-9(13(14)15)6-12(11-7)8-3-2-4-10-5-8/h6,8,10H,2-5H2,1H3 |
InChI Key |
YPWLRFNTDRKHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C2CCCNC2 |
Origin of Product |
United States |
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